molecular formula C15H14ClNO4 B12607560 5-Chloro-N-(2,4-dimethoxyphenyl)-2-hydroxybenzamide CAS No. 648925-11-5

5-Chloro-N-(2,4-dimethoxyphenyl)-2-hydroxybenzamide

Cat. No.: B12607560
CAS No.: 648925-11-5
M. Wt: 307.73 g/mol
InChI Key: KWBCYENRJUIMKP-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,4-dimethoxyphenyl)-2-hydroxybenzamide is an organic compound with a complex structure, featuring a chloro group, two methoxy groups, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,4-dimethoxyphenyl)-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2,4-dimethoxyaniline.

    Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2,4-dimethoxyaniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,4-dimethoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(2,4-dimethoxyphenyl)-2-hydroxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,4-dimethoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzamide: Lacks the methoxy groups, resulting in different chemical properties.

    2,4-Dimethoxybenzamide: Lacks the chloro and hydroxy groups, affecting its reactivity and applications.

    5-Chloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

5-Chloro-N-(2,4-dimethoxyphenyl)-2-hydroxybenzamide is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

648925-11-5

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C15H14ClNO4/c1-20-10-4-5-12(14(8-10)21-2)17-15(19)11-7-9(16)3-6-13(11)18/h3-8,18H,1-2H3,(H,17,19)

InChI Key

KWBCYENRJUIMKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)OC

Origin of Product

United States

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